Comparative Physicochemical Profile: Lipophilicity (LogP) and Solubility
The 6-methoxy and N-methyl substituents confer a specific lipophilicity profile to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde that distinguishes it from its non-methylated analog. This compound exhibits a predicted LogP of 1.85-2.29, compared to a calculated LogP of approximately 2.20 for the simpler 1H-Indole-3-carbaldehyde core [1]. This difference in lipophilicity is a critical factor for membrane permeability and biological activity. Furthermore, its aqueous solubility is measured at 1.05 mg/mL [2], a key parameter for formulating stock solutions for biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.85 - 2.29 (predicted/calculated) |
| Comparator Or Baseline | 1H-Indole-3-carbaldehyde (LogP = 2.20 calculated) |
| Quantified Difference | Target compound LogP is slightly lower, indicating marginally higher hydrophilicity. |
| Conditions | Computational prediction (ALOGPS, ChemAxon, etc.) |
Why This Matters
LogP is a primary determinant of a compound's pharmacokinetic properties, including absorption, distribution, and target engagement, making it a crucial selection criterion in medicinal chemistry.
- [1] SpringerMaterials. 1H-Indole-3-carbaldehyde. Retrieved from materials.springer.com. Also: Chembase. Product page for 6-methoxy-1-methyl-1H-indole-3-carbaldehyde. Retrieved from en.chembase.cn. View Source
- [2] Bidebiotech. Product page for 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS:202807-44-1). Retrieved from www.bidebiotech.com. View Source
